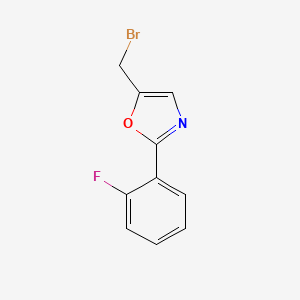

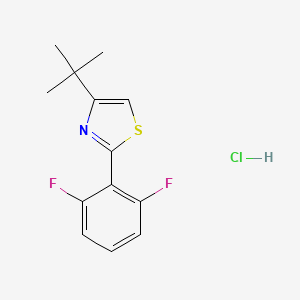

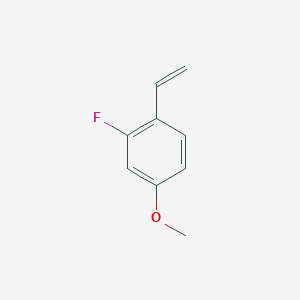

![molecular formula C13H21N3O B1448908 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098021-20-4](/img/structure/B1448908.png)

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Overview

Description

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (ETP-P4) is an organic compound that has been used in a variety of scientific research applications. It is a cyclic compound consisting of one ethyl group, three piperidin-4-yl groups, and four hydropyrano rings. ETP-P4 has been found to have a variety of biochemical and physiological effects, and has been used to study a wide range of biological processes.

Scientific Research Applications

Cyclization Reactions and Antibacterial Activity

Cyclization reactions involving N-(4-chlorophenyl)-β-alanine in the presence of piperidine catalysis have led to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some synthesized compounds demonstrated weak antibacterial activity, indicating potential applications in antimicrobial research Anusevičius et al., 2014.

Synthesis of Pyrano[4,3-d]thieno[2,3-b]pyridine Derivatives

Research on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines has been conducted, showcasing the versatility of piperidine derivatives in facilitating complex molecular architectures. This work illustrates the potential of these compounds in medicinal chemistry and drug design Paronikyan et al., 2016.

Polyfunctional Pyrazolyl Substituted and Fused Pyridines

A study involving ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate and piperidine catalysis led to the formation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines. This work underscores the role of piperidine in enabling cascade reactions that yield structurally complex and functionally diverse pyridine derivatives Latif et al., 2003.

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, indicating potential applications in the development of new antituberculosis agents. Among the studied compounds, certain derivatives showed significant inhibitory activity and low cytotoxicity, highlighting their therapeutic potential Jeankumar et al., 2013.

Cannabinoid Receptor Antagonists

Research into pyrazole derivatives as cannabinoid receptor antagonists has identified structural requirements for potent and selective activity against the brain cannabinoid CB1 receptor. This work contributes to our understanding of cannabinoid receptor pharmacology and the development of compounds that could mitigate the adverse effects of cannabinoids Lan et al., 1999.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in inflammatory responses. By influencing the NF-κB pathway, it can alter gene expression related to inflammation . Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the energy balance within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, affecting neural signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxicity, manifesting as liver damage and oxidative stress. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing overall metabolic homeostasis. The compound also affects the glycolytic pathway by modulating the activity of key enzymes, thereby impacting cellular energy production.

Properties

IUPAC Name |

1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h10,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDBTXOVRRIFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(COCC2)C(=N1)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

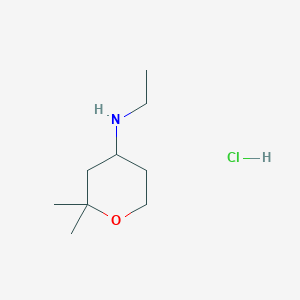

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)

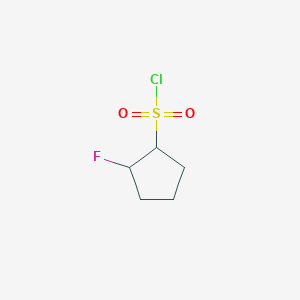

![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)

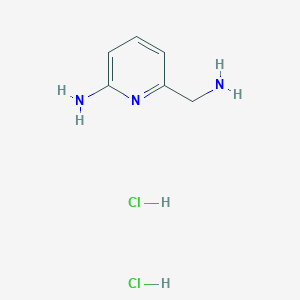

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)

![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)